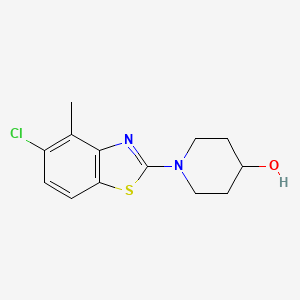![molecular formula C16H19FN2O2 B6444518 5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine CAS No. 2640829-34-9](/img/structure/B6444518.png)
5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a pyrrolidine ring, which is further substituted with a 5-methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the 5-Methylfuran Moiety: The 5-methylfuran group can be introduced via a Friedel-Crafts alkylation reaction using 5-methylfuran and an appropriate alkylating agent.
Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Final Compound: The final step involves coupling the pyrrolidine intermediate with the fluorinated pyridine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the furan moiety, potentially leading to hydrogenated products.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxypyridine: Lacks the pyrrolidine and furan moieties, making it less complex.
2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine: Similar structure but without the fluorine atom, which may affect its reactivity and biological activity.
5-methyl-2-(pyrrolidin-3-ylmethoxy)pyridine: Similar but lacks the furan moiety, potentially altering its chemical properties.
Uniqueness
The presence of the fluorine atom, methoxy group, and the 5-methylfuran moiety in 5-fluoro-2-({1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine makes it unique compared to its analogs
Properties
IUPAC Name |
5-fluoro-2-[[1-[(5-methylfuran-2-yl)methyl]pyrrolidin-3-yl]methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-12-2-4-15(21-12)10-19-7-6-13(9-19)11-20-16-5-3-14(17)8-18-16/h2-5,8,13H,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMCEXPOVZZPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(C2)COC3=NC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444438.png)
![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444442.png)
![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444448.png)
![1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one](/img/structure/B6444451.png)
![1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B6444453.png)
![N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444457.png)
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444464.png)
![N-{1-[(pyridin-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444472.png)
![N-{1-[(pyridin-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444478.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6444486.png)
![4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6444491.png)

![1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6444504.png)
![2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6444510.png)
